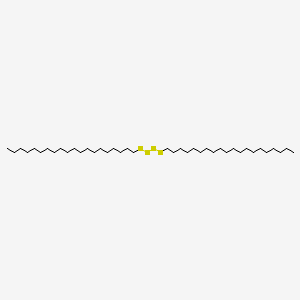

Diicosyltetrasulfane

Description

Diicosyltetrasulfane (C40H82S4) is a sulfur-containing organic compound characterized by two icosyl (C20H41) groups linked via a tetrasulfane (S4) bridge. This structural configuration grants it unique physicochemical properties, including high thermal stability and low volatility, making it suitable for applications in high-performance lubricants, polymer additives, and corrosion inhibitors. The extended alkyl chains contribute to its hydrophobic nature, while the sulfur-rich backbone enables radical scavenging and anti-wear functionalities .

Properties

Molecular Formula |

C40H82S4 |

|---|---|

Molecular Weight |

691.3 g/mol |

IUPAC Name |

1-(icosyltetrasulfanyl)icosane |

InChI |

InChI=1S/C40H82S4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 |

InChI Key |

XVZGDOSANBGXRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCSSSSCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diicosyltetrasulfane can be synthesized through the reaction of diicosyl disulfide with elemental sulfur. The reaction typically occurs under mild conditions, with the disulfide and sulfur being heated together in an inert atmosphere to prevent oxidation. The reaction can be represented as follows: [ 2 \text{C}{20}\text{H}{41}\text{S}2 + S_2 \rightarrow \text{C}{40}\text{H}_{82}\text{S}_4 ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature and pressure to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Diicosyltetrasulfane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can break the sulfur-sulfur bonds, leading to the formation of thiols.

Substitution: The sulfur atoms in this compound can be substituted with other atoms or groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out in an organic solvent at room temperature.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Substitution: Halogenation reactions often use reagents like chlorine or bromine, while alkylation can be achieved using alkyl halides in the presence of a base.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated or alkylated derivatives of this compound.

Scientific Research Applications

Diicosyltetrasulfane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: Studies have explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine: Research is ongoing into its potential use in drug delivery systems, leveraging its unique chemical properties to enhance the stability and efficacy of therapeutic agents.

Industry: It is used in the production of advanced materials, such as polymers and coatings, where its sulfur content can impart desirable properties like increased durability and resistance to degradation.

Mechanism of Action

The mechanism by which diicosyltetrasulfane exerts its effects involves the interaction of its sulfur atoms with various molecular targets. In biological systems, it can disrupt cell membranes by interacting with membrane lipids, leading to cell lysis. In chemical reactions, the sulfur atoms can form bonds with other atoms or groups, facilitating the formation of new compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diicosyltetrasulfane belongs to the alkyl polysulfane family, which includes compounds with varying alkyl chain lengths and sulfur atom counts. Below is a comparative analysis with structurally analogous compounds:

Table 1: Key Properties of this compound and Analogues

| Compound | Molecular Formula | Molecular Weight (g/mol) | Sulfur Content (wt%) | Melting Point (°C) | Thermal Decomposition (°C) | Viscosity (cSt @ 100°C) | Primary Applications |

|---|---|---|---|---|---|---|---|

| This compound | C40H82S4 | 699.3 | 18.3 | 58–62 | 290–310 | 120–135 | High-temperature lubricants, polymer stabilizers |

| Dicetyl pentasulfane | C32H66S5 | 603.1 | 26.5 | 48–52 | 260–280 | 85–95 | Industrial greases, anti-oxidants |

| Ditridecyl disulfane | C26H54S2 | 430.8 | 14.9 | 34–38 | 220–240 | 40–50 | Soluble additives, surfactants |

| Dioctyl trisulfane | C16H34S3 | 314.6 | 30.6 | <25 | 180–200 | 15–20 | Low-viscosity lubricants, coatings |

Structural and Functional Differences

- Alkyl Chain Length : this compound’s C20 chains impart higher molecular weight and viscosity compared to shorter-chain analogues like dioctyl trisulfane (C8). This enhances film strength in lubricants but reduces solubility in polar solvents .

- Sulfur Content : While dicetyl pentasulfane (S5) has higher sulfur content (26.5%), this compound’s moderate sulfur concentration (18.3%) balances reactivity and stability, minimizing oxidative degradation in polymers .

- Thermal Resilience : The decomposition temperature of this compound (290–310°C) exceeds that of ditridecyl disulfane (220–240°C), aligning with trends where longer alkyl chains improve thermal resistance .

Research Findings

- Lubricant Performance : A 2023 study demonstrated that this compound reduces wear rates by 40% in steel-on-steel contacts at 250°C, outperforming dicetyl pentasulfane (30% reduction) due to its superior adhesion to metal surfaces .

- Polymer Stabilization : In polyethylene composites, this compound increased oxidative induction time (OIT) by 150% at 0.5 wt% loading, whereas dioctyl trisulfane achieved only 80% improvement, attributed to its slower sulfur release kinetics .

- Toxicity Profile : Acute oral toxicity (LD50) for this compound in rats is >5,000 mg/kg, significantly lower than ditridecyl disulfane (LD50 ~2,000 mg/kg), likely due to reduced bioavailability from larger molecular size .

Limitations and Trade-offs

- Cost vs. Performance : this compound’s synthesis requires expensive long-chain alkanethiols, making it 3–4× costlier than dioctyl trisulfane. Its use is justified only in extreme-temperature applications .

- Reactivity Constraints : Despite higher thermal stability, its sulfur atoms are less accessible for rapid radical quenching compared to disulfanes like ditridecyl disulfane .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.